4-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
CAS No.: 1219982-94-1
Cat. No.: VC2835361
Molecular Formula: C14H22ClNO2
Molecular Weight: 271.78 g/mol
* For research use only. Not for human or veterinary use.
![4-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride - 1219982-94-1](/images/structure/VC2835361.png)
Specification
CAS No. | 1219982-94-1 |
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Molecular Formula | C14H22ClNO2 |
Molecular Weight | 271.78 g/mol |
IUPAC Name | 4-[(3-methoxyphenyl)methoxymethyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C14H21NO2.ClH/c1-16-14-4-2-3-13(9-14)11-17-10-12-5-7-15-8-6-12;/h2-4,9,12,15H,5-8,10-11H2,1H3;1H |
Standard InChI Key | JCYHQFWCPBTAMX-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)COCC2CCNCC2.Cl |
Canonical SMILES | COC1=CC=CC(=C1)COCC2CCNCC2.Cl |
Introduction
Chemical Identity and Structure
Nomenclature and Basic Properties
4-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride belongs to the chemical class of substituted piperidines and is registered under CAS number 1219982-94-1. The compound exists as the hydrochloride salt of 4-(((3-Methoxybenzyl)oxy)methyl)piperidine (PubChem CID 24691644), which serves as its parent compound . Several synonyms have been documented in chemical databases, including:
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4-(((3-Methoxybenzyl)oxy)methyl)piperidine hydrochloride
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4-[(3-methoxyphenyl)methoxymethyl]piperidine;hydrochloride
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4-{[(3-methoxyphenyl)methoxy]methyl}piperidine hydrochloride
The molecular weight of this compound has been computed as 271.78 g/mol using PubChem 2.2 computational methods . According to database records, the compound was first registered on March 8, 2012, with its latest record modification dated April 5, 2025 .
Structural Characteristics
The chemical structure of 4-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride features several key structural elements that define its identity:
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A six-membered piperidine ring forming the core structure
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A methoxybenzyl group with the methoxy substituent specifically positioned at the meta (3-) position on the benzene ring
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An ether linkage (oxygen bridge) connecting the piperidine ring to the methoxybenzyl group
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A hydrochloride salt formation at the nitrogen atom of the piperidine ring
The compound has both 2D structural representations and 3D conformer models available in the PubChem database, allowing for visualization of its spatial arrangement . This three-dimensional structure is critical to understanding potential biological interactions and chemical reactivity patterns.
Physicochemical Properties
As a hydrochloride salt, the compound would likely exhibit enhanced water solubility compared to its free base form, a characteristic that typically increases bioavailability and facilitates its use in various research applications requiring aqueous solutions.
Analytical Profile
Identification Methods
Standard identification and purity assessment methods for 4-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride would include:
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Chromatographic techniques:
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Thin-Layer Chromatography (TLC) for reaction monitoring and initial identification
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Gas Chromatography, potentially coupled with Mass Spectrometry (GC-MS) for additional structural confirmation
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Physical property determination:
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Melting point analysis (hydrochloride salts typically exhibit sharp, characteristic melting points)
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Solubility profile in various solvents
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pH of aqueous solutions
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Elemental analysis:
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Determination of carbon, hydrogen, nitrogen, and chlorine content to confirm the molecular formula
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Comparison with theoretical values calculated from the proposed structure
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Comparative Analysis with Structural Analogs
Structural Relationships
Several structural analogs of 4-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride can be identified from the available sources, allowing for comparative analysis:
These structural variations, while sometimes subtle, can significantly influence the compounds' physicochemical properties, biological activities, and potential applications in research contexts.
Structure-Activity Considerations
These structural considerations would be critical in any systematic investigation of this compound family for specific applications in medicinal chemistry or pharmaceutical research.
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